![molecular formula C25H25N3O5S B2923152 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050199-83-1](/img/structure/B2923152.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Analysis
The study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound structurally related to the one , revealed its potential as an antineoplastic agent through X-ray analysis and molecular orbital methods. This research provided insights into the compound's crystal structure, showing a planar methoxyphenyl ring linked to a carboxamide-substituted oxo-pyrrolidine moiety via a sulfonyl group, forming a one-dimensional chain through intermolecular hydrogen bonds. This detailed structural information is crucial for understanding the compound’s interactions and reactivity, which could be relevant for its scientific research applications in drug design and development (Banerjee et al., 2002).
Synthetic Pathways and Derivatives
Research into the synthesis of complex organic structures has led to the creation of tetracyclic indolobenzothiazine S,S-dioxides through Pd(II)-catalyzed oxidative double cyclization, demonstrating the compound’s utility in forming novel chemical structures. This synthesis pathway underscores the potential of using such compounds as intermediates in organic synthesis, highlighting their versatility and applicability in creating pharmacologically relevant molecules (Ha et al., 2015).
Pharmaceutical and Biomedical Applications
The compound and its derivatives have been explored for their pharmaceutical and biomedical potential, including their role in synthesizing high-yield precursors for radiopharmaceuticals, such as (S)-123I-IBZM, demonstrating its significance in medical diagnostics and therapeutic applications. This utilization reflects the compound’s importance in synthesizing agents for brain imaging and potentially for targeted drug delivery systems (Bobeldijk et al., 1990).
Material Science and Polymer Research
In material science, derivatives of the compound have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the compound's application beyond pharmaceuticals. These polymers exhibit high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced materials applications, including electronics and aerospace industries (Liu et al., 2013).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-27-21-14-13-20(18-6-4-7-19(23(18)21)25(27)30)26-24(29)22-8-5-15-28(22)34(31,32)17-11-9-16(33-2)10-12-17/h4,6-7,9-14,22H,3,5,8,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITWBPNSXFODSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)OC)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.